3-[(4-chlorophenoxy)methyl]-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
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Overview
Description
3-[(4-chlorophenoxy)methyl]-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines.
Preparation Methods
The synthesis of 3-[(4-chlorophenoxy)methyl]-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step organic reactionsCommon reagents used in these reactions include various chlorinating agents, phenols, and methylating agents under controlled conditions . Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-[(4-chlorophenoxy)methyl]-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation and cancer progression . Additionally, its unique structure makes it a valuable candidate for molecular modeling and drug design studies aimed at developing new anticancer therapies .
Mechanism of Action
The mechanism of action of 3-[(4-chlorophenoxy)methyl]-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets, such as CDK2. By binding to the active site of CDK2, it inhibits the enzyme’s activity, leading to disruption of the cell cycle and induction of apoptosis in cancer cells . This compound’s ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for further development as an anticancer agent .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives, such as those with different substituents on the phenyl or chlorophenoxy groups. These compounds also exhibit biological activities, but the specific substituents can significantly influence their potency and selectivity . The unique combination of the 4-chlorophenoxy and 3-methylphenyl groups in 3-[(4-chlorophenoxy)methyl]-7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine contributes to its distinct biological profile and potential therapeutic applications .
Properties
Molecular Formula |
C20H15ClN6O |
---|---|
Molecular Weight |
390.8 g/mol |
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-10-(3-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C20H15ClN6O/c1-13-3-2-4-15(9-13)27-19-17(10-23-27)20-25-24-18(26(20)12-22-19)11-28-16-7-5-14(21)6-8-16/h2-10,12H,11H2,1H3 |
InChI Key |
KKHAIPORJWEGHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)COC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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